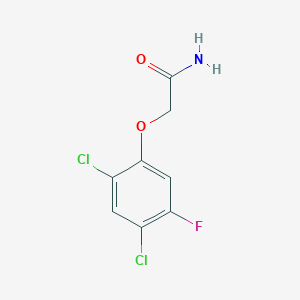

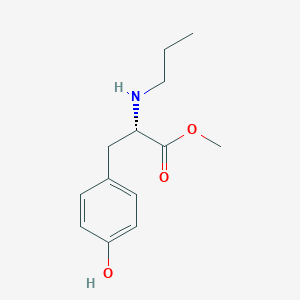

![molecular formula C11H19N5O B1465577 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one CAS No. 1274508-52-9](/img/structure/B1465577.png)

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one

Overview

Description

The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one” is a novel 1H-1,2,3-triazole analog . Triazole molecules play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of this compound was characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The triazole ring, a core structure in this compound, is known for its stability and presence in many pharmaceutical agents . The aminomethyl group attached to the triazole could serve as a linker or a functional group that interacts with biological targets. The azepane moiety could influence the compound’s solubility and ability to cross biological membranes. This compound could be explored for its potential as a lead structure in the development of new therapeutic agents, particularly due to its structural resemblance to known pharmacophores.

Organic Synthesis

In the realm of organic synthesis, the compound’s triazole ring could be utilized in click chemistry reactions, which are known for creating substances quickly and reliably under mild conditions . This compound could act as a precursor or an intermediate in the synthesis of more complex molecules, potentially serving as a building block in the construction of diverse organic compounds.

Supramolecular Chemistry

Triazoles are often used in the design of supramolecular structures due to their ability to engage in hydrogen bonding and coordinate with metals . This compound could be investigated for its potential to form complex architectures, which could have implications in areas like molecular recognition, self-assembly, and sensor design.

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole ring system have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It is known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Biochemical Pathways

It is known that triazole derivatives can affect various biochemical pathways due to their ability to interact with different enzymes and receptors .

Pharmacokinetics

Compounds with a triazole ring are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds .

Result of Action

Triazole derivatives are known to show a wide spectrum of biological activity, including antifungal, anticancer, and enzyme inhibitory effects .

Action Environment

It is known that the biological activity of triazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system .

Future Directions

properties

IUPAC Name |

2-[4-(aminomethyl)triazol-1-yl]-1-(azepan-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c12-7-10-8-16(14-13-10)9-11(17)15-5-3-1-2-4-6-15/h8H,1-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBCANZLZLBRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine](/img/structure/B1465495.png)

![Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B1465501.png)

![(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline](/img/structure/B1465502.png)

![Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1465506.png)

![4-[3-(tert-Butyl)phenyl]tetrahydro-2H-pyran-4-ol](/img/structure/B1465508.png)

![(3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465509.png)

![N-{[4-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1465515.png)

![Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1465517.png)